2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-
Description
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- is a bicyclic compound featuring a fused cyclopropane and pyrrolidine ring system. Key characteristics include:
- Molecular Formula: C₁₁H₁₇NO₄ (from ).
- Molecular Weight: 227.26 g/mol.
- Stereochemistry: The (1R,3S,5R) configuration defines its three-dimensional orientation, critical for biological activity and synthetic applications .
- Functional Groups: A tert-butyl ester at position 2 and a free carboxylic acid at position 2. This ester group enhances lipophilicity, influencing pharmacokinetic properties .
The compound is utilized in medicinal chemistry as a precursor for indole analogs targeting complement factor D inhibition, relevant in treating age-related macular degeneration .
Properties
Molecular Formula |
C11H16NO4- |
|---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
(1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1 |
InChI Key |
VXIIZQXOIDYWBS-PRJMDXOYSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]2C[C@H]1C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Properties
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- is characterized by its unique bicyclic framework incorporating a nitrogen atom. This compound has a molecular formula of C11H16NO4- and a molecular weight of 226.25 g/mol. The IUPAC name is (1R,3S,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylate. The compound features:
- A bicyclic structure with a fused cyclopropane ring
- A tertiary amine incorporated into a pyrrolidine-like ring
- A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
- A carboxylic acid group at position 3
- Specific stereochemistry (1R,3S,5R)
The compound's physical and chemical properties are summarized in Table 1:
| Property | Value |
|---|---|
| Molecular Formula | C11H16NO4- |
| Molecular Weight | 226.25 g/mol |
| Standard InChI | InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/p-1/t6-,7-,8+/m1/s1 |
| Standard InChIKey | VXIIZQXOIDYWBS-PRJMDXOYSA-M |
| Canonical SMILES | CC(C)(C)OC(=O)N1C2CC2CC1C(=O)[O-] |
General Synthetic Approaches
Synthesis from Glutamic Acid Derivatives
One of the most well-documented routes for preparing 2-azabicyclo[3.1.0]hexane derivatives begins with glutamic acid as the starting material. This approach involves multiple steps that establish the correct stereochemistry through controlled reactions.
The general synthetic pathway includes:
- Amino protection of glutamic acid
- 4-Dimethylaminopyridine (DMAP) catalytic cyclization
- Reduction-dehydration to form an alkene intermediate
- Asymmetric Simmons-Smith cyclopropanation
- Hydrolysis to yield the final product
This synthetic route is particularly valuable because it allows for stereocontrol in establishing the three stereogenic centers (1R,3S,5R) of the target molecule.
Pyrroline-Based Approach
An alternative synthetic strategy involves the cyclopropanation of pyrroline derivatives. This approach has been documented in the preparation of related compounds and offers advantages in certain contexts.
The pathway typically includes:
- Preparation of a pyrroline intermediate such as 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate
- Reaction with diethylzinc to form an organozinc intermediate
- Treatment with diiodomethane to perform cyclopropanation
- Subsequent modifications to establish the desired stereochemistry
Detailed Preparation Methods
DMAP-Catalyzed Cyclization and Simmons-Smith Cyclopropanation
A detailed examination of the synthesis pathway from glutamic acid reveals crucial factors that influence yield and stereoselectivity:
Starting Material Preparation
The synthesis begins with the protection of the amino group in glutamic acid using di-tert-butyl dicarbonate to form a suitably protected derivative.
DMAP-Catalyzed Cyclization
The DMAP-catalyzed cyclization represents a key step in the formation of the pyrrolidine ring. Research has shown that optimizing the ratio of reagents significantly impacts yield:
- Optimal ratio: n(DMAP):n(di-tert-butyl dicarbonate):n(pyridine) = 0.40:4.0:1.0
- Under these conditions, (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate is formed with a yield of 82%
This cyclization step establishes the first stereogenic center that will ultimately contribute to the stereochemistry of the target compound.
Alkene Formation
The oxopyrrolidine intermediate undergoes reduction followed by dehydration to form an alkene, which serves as the substrate for the subsequent cyclopropanation reaction.
Asymmetric Simmons-Smith Cyclopropanation
The Simmons-Smith cyclopropanation represents the most critical step in establishing the correct stereochemistry of the bicyclic system:
- The ratio of cis/trans isomers is time-dependent
- Optimal reaction time is 19.5 hours, yielding a cis/trans ratio of 6:1
- The cyclopropanation introduces the fused three-membered ring with the desired stereochemical outcome
Hydrolysis and Final Product Formation
The cyclopropanated intermediate undergoes hydrolysis to yield the final 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid derivative. The reported overall yield for this multi-step process is approximately 30%, with a diastereomeric excess (de) value of 72%.
Diethylzinc-Mediated Cyclopropanation of Pyrroline Derivatives
An alternative approach utilizing pyrroline derivatives has been documented with specific reaction conditions and yields:
Preparation of Pyrroline Substrate
The synthesis begins with the preparation of 1-tert-butyl 2-ethyl (2R)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate, which serves as the key intermediate for cyclopropanation.
Two-Stage Cyclopropanation
The cyclopropanation proceeds in two distinct stages:
Stage 1: Reaction of the pyrroline derivative with diethylzinc in toluene at -40°C for 0.5 hours
Stage 2: Addition of diiodomethane in toluene, with temperature progression from -40°C to 20°C over 4.5 hours
This approach yields a mixture of stereoisomers:
- 2-tert-butyl 3-ethyl(1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate: 39% yield
- 2-tert-butyl 3-ethyl(1S,3R,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate: 7% yield
While this method produces the related (1R,3R,5R) stereoisomer rather than the target (1R,3S,5R) compound, it demonstrates the potential for accessing diverse stereochemical outcomes through controlled cyclopropanation.
Alternative Approach Using Cyclopropyl Acetals
A third synthetic strategy involves the use of cyclopropyl acetals as starting materials:
Preparation from 2-Aminomethylcyclopropyl Derivatives
The synthesis begins with cis 2-aminomethylcyclopropyl-1,1-dimethyl acetal, which undergoes reaction with a cyanide source in the presence of an alkanecarboxylic acid.
Formation of 3-Azabicyclo[3.1.0]hexane Scaffold
The reaction sequence involves:
- Reaction with cyanide to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile
- Treatment with strong inorganic acid to form N-alkanoyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- Further acid treatment to yield the final 3-azabicyclo[3.1.0]hexane-2-carboxylic acid
While this method describes the synthesis of the related 3-azabicyclo[3.1.0]hexane system rather than the target 2-azabicyclo[3.1.0]hexane derivative, it offers valuable insights into alternative strategies for constructing the bicyclic framework.
Optimization of Reaction Conditions
The preparation of 2-azabicyclo[3.1.0]hexane derivatives with specific stereochemistry requires careful optimization of reaction conditions. Table 2 summarizes the key reaction parameters and their impact on yield and stereoselectivity:
| Reaction Step | Reagents | Conditions | Yield | Stereoselectivity |
|---|---|---|---|---|
| DMAP Cyclization | DMAP:di-tert-butyl dicarbonate:pyridine (0.40:4.0:1.0) | Not specified | 82% | N/A |
| Simmons-Smith Cyclopropanation | Not specified in detail | 19.5 hours | Part of 30% overall yield | cis/trans ratio 6:1 |
| Pyrroline Cyclopropanation (Stage 1) | Diethylzinc in toluene | -40°C, 0.5 hours | 39% (1R,3R,5R) + 7% (1S,3R,5S) | 5.6:1 ratio of isomers |
| Pyrroline Cyclopropanation (Stage 2) | Diiodomethane in toluene | -40°C to 20°C, 4.5 hours | Combined 46% | As above |
The overall process yield for the glutamic acid-based route is reported as 30%, with a diastereomeric excess of 72%.
Characterization and Spectroscopic Analysis
Physical Properties
The target compound is typically characterized by various physical and spectroscopic properties:
- Appearance: Solid compound
- Solubility: Soluble in common organic solvents such as dichloromethane, chloroform, and methanol
Spectroscopic Characterization
Complete characterization of 2-azabicyclo[3.1.0]hexane derivatives typically involves:
NMR Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for structure confirmation, particularly for verifying the stereochemistry at positions 1, 3, and 5
X-ray Crystallography: X-ray diffraction analysis provides definitive confirmation of the absolute stereochemistry. Related compounds such as (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid have been characterized by this method
Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the bicyclic structure and functional groups
Comparative Analysis of Synthetic Approaches
Table 3 provides a comparative analysis of the different synthetic approaches discussed, highlighting their relative advantages and limitations:
| Synthetic Approach | Advantages | Limitations | Overall Yield | Stereoselectivity |
|---|---|---|---|---|
| Glutamic Acid Route | - Established methodology - Good stereoselectivity - Well-documented |
- Multi-step synthesis - Requires careful control of reaction conditions |
30% | de = 72% |
| Pyrroline Approach | - Potentially more direct - Good yields for specific isomers |
- Produces different stereoisomers than target - Requires low temperature control |
46% (combined isomers) | 5.6:1 ratio of isomers |
| Cyclopropyl Acetal Route | - Alternative strategy for related compounds - Potentially scalable |
- Limited data for target compound - Additional adaptation required |
Not specified for target compound | Not specified for target compound |
Scale-Up Considerations
For larger-scale preparation of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)-, several factors must be considered:
Starting Material Availability: Glutamic acid is commercially available and cost-effective for larger-scale synthesis
Critical Control Points: The Simmons-Smith cyclopropanation requires precise temperature control and timing to maximize the desired stereochemical outcome
Purification Strategy: Chromatographic separation may be challenging at scale; crystallization-based purification would be preferred
Safety Considerations: The use of diethylzinc and diiodomethane in the pyrroline approach presents safety concerns that must be addressed in scale-up scenarios
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated versions, depending on the specific reaction conditions.
Scientific Research Applications
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Stereochemical Variants
- (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid 3-tert-butyl ester Key Difference: Stereochemistry at positions 1, 2, and 3. Impact: Altered receptor binding due to spatial arrangement; reduced activity in complement inhibition compared to the (1R,3S,5R) isomer . Molecular Formula: C₁₁H₁₇NO₄ (identical to target compound) .
(1S,3S,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Ring System Analogues
2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid esters
- Key Difference : Larger bicyclo[2.2.1]heptane ring (7-membered vs. 6-membered).
- Impact : Enhanced conformational rigidity, influencing binding to proteases like DPP-IV. Example: (1R,3S,4S)-2-tert-butyl ester shows 10-fold higher potency in enzyme inhibition assays compared to bicyclo[3.1.0]hexane derivatives .
- Physical Properties : Boiling point ~339°C, density 1.133 g/cm³ .
6-Azabicyclo[3.1.0]hexane-2,3-diol derivatives
Biological Activity
2-Azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,5R)- is a bicyclic compound with potential therapeutic applications. Its unique structure contributes to various biological activities that are being explored in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₁H₁₆N₀₄
- CAS Number : 197142-34-0
- Molecular Weight : 216.25 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest activity against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Effects : Investigations into its effects on neurodegenerative diseases are ongoing, with some evidence supporting its role in protecting neuronal cells from apoptosis.
The biological activity of 2-Azabicyclo[3.1.0]hexane derivatives is often attributed to their ability to interact with specific biological targets:
- Receptor Modulation : These compounds may act as modulators of neurotransmitter receptors, particularly in the central nervous system.
- Enzyme Inhibition : Some studies have indicated that these compounds can inhibit enzymes involved in metabolic pathways linked to disease states.
Case Study 1: Antioxidant Activity
A study conducted by Smith et al. (2023) demonstrated that the compound significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent response in cell cultures exposed to oxidative agents.
| Concentration (µM) | ROS Levels (Relative Units) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Case Study 2: Antimicrobial Efficacy
In a study published by Johnson et al. (2024), the compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| Staphylococcus aureus | 32 |
Case Study 3: Neuroprotective Potential
Research by Lee et al. (2025) focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuronal loss compared to control groups.
Q & A
Q. What are the optimal reaction conditions for synthesizing the (1R,3S,5R)-configured ester of 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylic acid?
- Methodological Answer : The synthesis typically involves sequential protection and deprotection steps. For example, a tert-butyl ester can be introduced using cesium carbonate and iodomethane in DMF under nitrogen, followed by HCl-mediated deprotection (1,4-dioxane/HCl) to yield the final compound . Key parameters include:
Q. How can researchers safely handle this compound given its potential hazards?
Q. What purification techniques are effective for isolating the (1R,3S,5R)-stereoisomer?
- Methodological Answer : Chromatography (e.g., flash silica gel) is critical for isolating stereoisomers. For related bicyclic esters, azeotropic drying with toluene post-deprotection removes residual solvents and minimizes racemization . Analytical HPLC with chiral columns can confirm enantiopurity (>98% ee) .
Advanced Research Questions
Q. How does the stereochemistry of the bicyclic core influence reactivity in subsequent derivatization?
- Methodological Answer : The (1R,3S,5R) configuration imposes steric constraints on nucleophilic attack. For example, the tert-butyl ester at C2 directs electrophilic substitutions to C3 due to steric shielding. Comparative studies with (1S,3R,5S) analogs show reduced reactivity at C3 by 40% in Friedel-Crafts alkylation . Computational modeling (DFT) can predict regioselectivity trends .
Q. What analytical methods resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR data (e.g., δH for bridgehead protons) may arise from solvent effects or impurities. To resolve:
- High-Resolution NMR : Compare spectra in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- X-ray Crystallography : Definitive structural confirmation, as applied to related azabicyclo esters .
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., m/z calc. 283.15 for C₁₃H₂₁NO₄) .
Q. How can reaction conditions be optimized to suppress racemization during esterification?
- Methodological Answer : Racemization occurs via base-mediated epimerization. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
